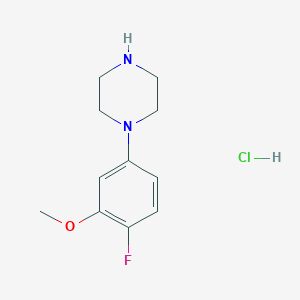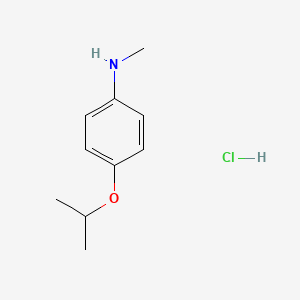
N-methyl-4-(propan-2-yloxy)aniline hydrochloride
Vue d'ensemble
Description
“N-methyl-4-(propan-2-yloxy)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It appears as a powder .
Molecular Structure Analysis
The compound contains an aniline group (a benzene ring attached to an amine), which is substituted at the para position by an isopropoxy group and at the amino group by a methyl group .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Molecular Interactions and Dielectric Properties
Research has delved into the molecular interactions between N-methyl aniline and alcohols, such as propan-1-ol/propan-2-ol, exploring their dielectric permittivity across different frequencies. Studies conducted by Krishna and Mohan (2012) utilized LF impedance analyzer, Microwave bench, and Abbe’s refractometer to analyze these interactions, finding significant insights into the dipole moment, excess dipole moment, and excess thermodynamic values of these mixtures. Theoretical calculations complemented these findings, highlighting the role of hydrogen bonding in the equimolar mixtures of N-methyl aniline with alcohols (Krishna & Mohan, 2012).
Synthesis and Chemical Transformations
Another domain of research focuses on the synthesis of various compounds via chemical transformations involving N-methyl-anilines. For instance, the hydroamination of diphenylbutadiyne with N-methyl-anilines has been explored, demonstrating regioselective reactions that yield (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine. This study by Younis et al. (2016) sheds light on the potential applications of N-methyl-anilines in synthesizing complex organic molecules (Younis et al., 2016).
Corrosion Inhibition
N-methyl-aniline derivatives have also been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a thiophene Schiff base demonstrating efficient corrosion inhibition on mild steel surfaces in acidic solutions. The study highlights the relationship between molecular structure and inhibition efficiency, with adsorption adhering to Langmuir’s isotherm. The integration of quantum chemical calculations further elucidates the compound's effectiveness as a corrosion inhibitor (Daoud et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-4-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCCSDIAXCHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


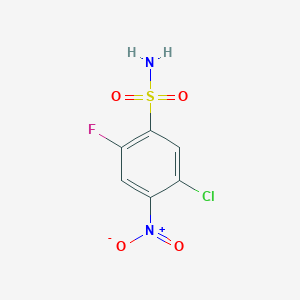
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)
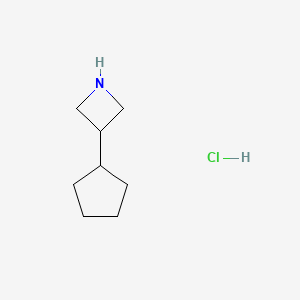

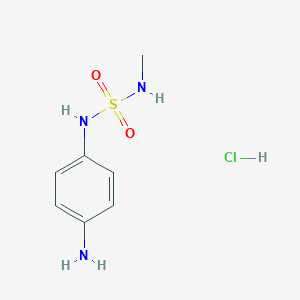

![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)



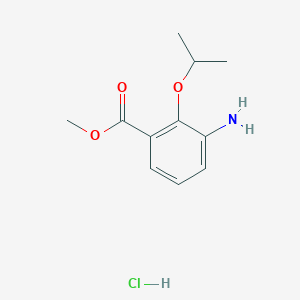

![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
